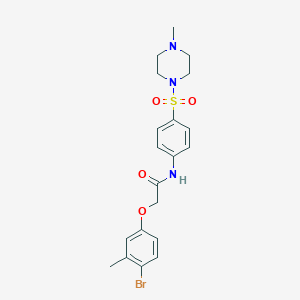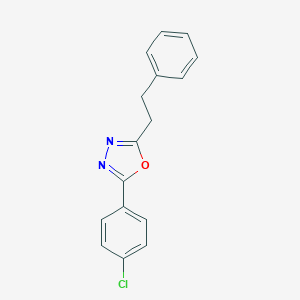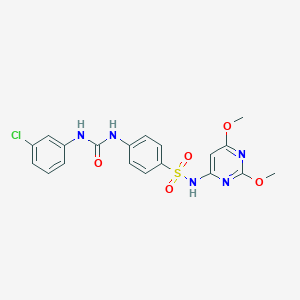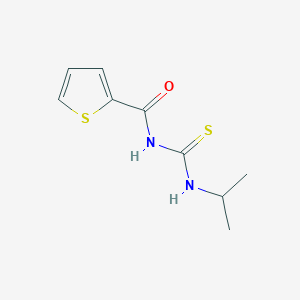
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation of Pharmaceuticals
2-(4-Bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, due to its complex chemical structure, may be relevant in studies focused on the environmental degradation of pharmaceuticals. Advanced oxidation processes (AOPs) are used to treat water contaminants, including various pharmaceutical compounds. Research on acetaminophen, a common pharmaceutical, illustrates AOPs' effectiveness in breaking down complex organic molecules, potentially including compounds with similar structures to our subject molecule. The degradation pathways and by-products from these processes are critical for understanding how such compounds can be effectively removed from the environment, minimizing ecological impact (Qutob et al., 2022).
DNA Interaction and Drug Design
The compound's structural components, particularly the piperazinyl sulfonyl moiety, might be significant in the context of DNA interactions. Analogs of Hoechst 33258, a molecule known for its strong binding to the minor groove of DNA, share functional groups with our compound, suggesting potential applications in drug design. These interactions can inform the development of novel therapeutics, leveraging the specificity of DNA-binding molecules for targeted treatments. Understanding these mechanisms provides insights into rational drug design, especially for cancer therapy and genetic diseases (Issar & Kakkar, 2013).
Pharmacokinetic Modulation
The molecular structure indicative of our compound suggests potential roles in modulating drug metabolism, particularly affecting cytochrome P450 (CYP) isoforms. The selective inhibition or activation of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially reducing adverse effects or increasing therapeutic efficacy. Research into chemical inhibitors of CYP isoforms sheds light on the importance of such molecular interactions in drug development and personalized medicine (Khojasteh et al., 2011).
Neuropharmacology and Behavioral Sciences
Compounds featuring a methylpiperazinyl sulfonyl component may have implications in neuropharmacology, particularly in studying neurotransmitter systems and their receptors. For example, the behavioral pharmacology of selective serotonin receptor antagonists reveals the potential of structurally related compounds to modulate neurotransmitter activity, offering therapeutic benefits for anxiety, depression, and other psychiatric disorders. This research path could provide a foundation for developing new treatments that harness these mechanisms (Hudzik et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-15-13-17(5-8-19(15)21)28-14-20(25)22-16-3-6-18(7-4-16)29(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSRWFPJYQFOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B468340.png)

![4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B468372.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide](/img/structure/B468383.png)

![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)
![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)

![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)
